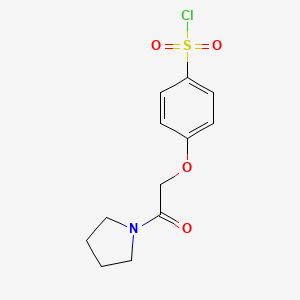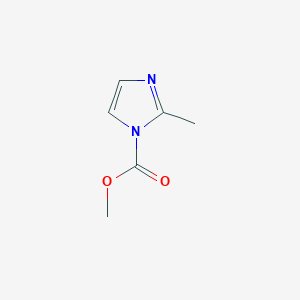
4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzenesulfonyl chloride is a chemical compound that features a pyrrolidine ring, a benzenesulfonyl chloride group, and an ethoxy linkage
Vorbereitungsmethoden
The synthesis of 4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzenesulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 2-(pyrrolidin-1-yl)ethanol under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding sulfonic acid.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions to modify the compound’s properties.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzenesulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the preparation of various organic compounds, including polymers and specialty chemicals.
Material Science: It is utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Wirkmechanismus
The mechanism of action of 4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzenesulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl chloride group can react with nucleophilic residues in proteins, leading to covalent modification and potential inhibition of enzyme activity. The pyrrolidine ring and ethoxy linkage contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzenesulfonyl chloride can be compared with other similar compounds, such as:
4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride: This compound lacks the ethoxy linkage and may exhibit different reactivity and applications.
4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde: This compound has an aldehyde group instead of a sulfonyl chloride group, leading to different chemical properties and uses.
Eigenschaften
Molekularformel |
C12H14ClNO4S |
|---|---|
Molekulargewicht |
303.76 g/mol |
IUPAC-Name |
4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H14ClNO4S/c13-19(16,17)11-5-3-10(4-6-11)18-9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2 |
InChI-Schlüssel |
LOBMXIIFGBVHKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![tert-Butyl 5,6,7-trifluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12831709.png)



![2-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B12831724.png)
